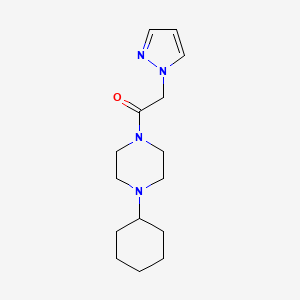

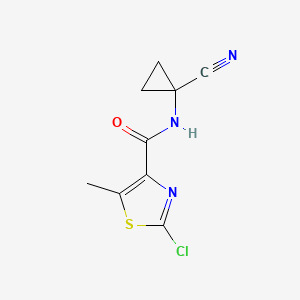

![molecular formula C21H22N6O B2464359 4-((1H-imidazol-1-yl)methyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide CAS No. 1797862-62-4](/img/structure/B2464359.png)

4-((1H-imidazol-1-yl)methyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is an imidazole derivative . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . In one synthesis process, N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst gave 4-(1H-imidazol-1-yl) benzaldehyde which on treatment with substituted acetophenones yielded corresponding chalcones .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Each chalcone on further reaction with guanidine hydrochloride resulted in title compounds . Pyrimidines thus synthesized were subjected to biological studies .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is also known as 1, 3-diazole .Scientific Research Applications

Phosphodiesterase 1 Inhibitors for Neurodegenerative and Neuropsychiatric Diseases

Research into polycyclic compounds such as 3-aminopyrazolo[3,4-d]pyrimidinones, which include structural motifs similar to the compound of interest, has led to the discovery of potent inhibitors for phosphodiesterase 1 (PDE1). These inhibitors, including a clinical candidate named ITI-214, exhibit picomolar inhibitory potency and demonstrate significant selectivity against other PDE families. Their effectiveness in vivo suggests potential applications in treating cognitive deficits associated with schizophrenia, Alzheimer's disease, movement disorders, and various central nervous system disorders (Peng Li et al., 2016).

Antiviral Activities of Pyrazolo[3,4-d]pyrimidine Analogues

The synthesis and evaluation of 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues, inspired by the structural framework of sangivamycin and toyocamycin, have revealed notable antiviral activities. These compounds exhibit potent effects against human cytomegalovirus and herpes simplex virus type 1, highlighting the potential of such molecular architectures in developing new antiviral therapies (N. Saxena et al., 1990).

Insecticidal Agents Against Spodoptera littoralis

A novel series of biologically active heterocyclic compounds incorporating sulfonamide-bearing thiazole moieties have been synthesized and tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds, which include pyrazolo[1,5-a]pyrimidine derivatives among others, demonstrate potent toxic effects, indicating the utility of such chemical frameworks in the development of new pesticides (Nanees N. Soliman et al., 2020).

Antitumor and Antimicrobial Activities of Pyrazoles

The synthesis of novel N-arylpyrazole-containing enaminones and their derivatives has shown promising antitumor and antimicrobial activities. These compounds, through various synthetic routes, yield substituted pyrazoles that include pyrazolo[1,5-a]pyrimidine derivatives. Their cytotoxic effects against human breast and liver carcinoma cell lines, as well as their antimicrobial properties, underline the potential of such compounds in medicinal chemistry (S. Riyadh, 2011).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Properties

IUPAC Name |

4-(imidazol-1-ylmethyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O/c1-16-11-20-24-12-18(14-27(20)25-16)3-2-8-23-21(28)19-6-4-17(5-7-19)13-26-10-9-22-15-26/h4-7,9-12,14-15H,2-3,8,13H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHJTMJKDIRPHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

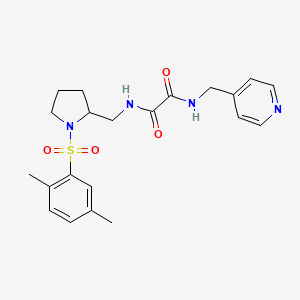

![6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(2-hydroxyethyl)hexanamide](/img/structure/B2464276.png)

![Tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate](/img/structure/B2464280.png)

![1-(methylsulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2464281.png)

![N-(2-methylphenyl)-2-[2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2464283.png)

![(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furo[3,2-b]pyridin-2-yl)methanone](/img/structure/B2464285.png)

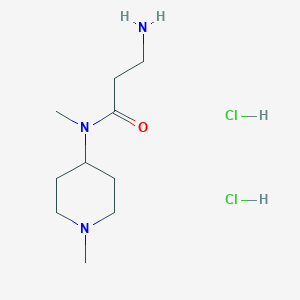

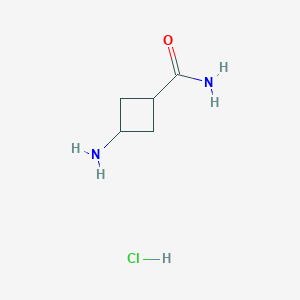

amine hydrochloride](/img/structure/B2464288.png)

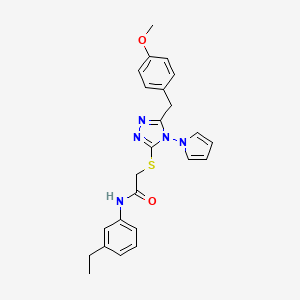

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2464298.png)